molecular formula C26H33N3OS B12714934 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- CAS No. 110839-06-0

4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-

Cat. No.: B12714934
CAS No.: 110839-06-0
M. Wt: 435.6 g/mol
InChI Key: ODQLJEGATKNNCO-APZKEAJMSA-N
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Description

4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- typically involves the following steps:

    Formation of Thiazolidinone Ring: This can be achieved by the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

    Substitution Reactions: Introduction of the bis(2-methylpropyl)amino group and the phenylmethylene group can be done through nucleophilic substitution reactions.

    Imine Formation: The imine group can be introduced by reacting the thiazolidinone derivative with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert imine groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be studied for its potential to inhibit bacterial growth or cancer cell proliferation.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Thiazolidinones have been investigated for their anti-inflammatory and antidiabetic properties.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents.

    Imine-Containing Compounds: Compounds with imine groups that exhibit similar reactivity.

    Phenylmethylene-Substituted Compounds: Compounds with phenylmethylene groups that share similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)amino and phenylmethylene groups might enhance its activity compared to other thiazolidinone derivatives.

Properties

CAS No.

110839-06-0

Molecular Formula

C26H33N3OS

Molecular Weight

435.6 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[[bis(2-methylpropyl)amino]methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H33N3OS/c1-19(2)16-28(17-20(3)4)18-29-25(30)24(15-22-9-7-6-8-10-22)31-26(29)27-23-13-11-21(5)12-14-23/h6-15,19-20H,16-18H2,1-5H3/b24-15+,27-26?

InChI Key

ODQLJEGATKNNCO-APZKEAJMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN(CC(C)C)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN(CC(C)C)CC(C)C

Origin of Product

United States

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